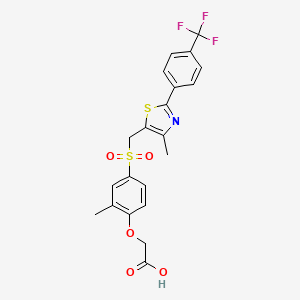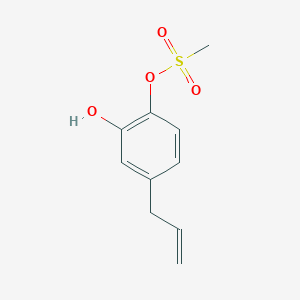![molecular formula C₁₄H₂₀ClN₅O₄S B1144487 3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol CAS No. 1354945-69-9](/img/structure/B1144487.png)
3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules similar to 3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol involves multi-step sequences and cyclization reactions. For instance, the synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines has been achieved through a multi-step sequence starting from 2-chloro-5-(chloromethyl)-pyridine, showcasing the complexity and the intricate nature of synthesizing such molecules (Chen & Shi, 2008).
Molecular Structure Analysis
The molecular structure of related compounds is often confirmed through various analytical techniques such as NMR, IR, MS, and X-ray diffraction. For example, the structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was elucidated using such methods, indicating the precise arrangement of atoms within these complex molecules (Jiu-fu et al., 2015).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are characterized by their reactivity and potential biological activity. Cyclocondensation reactions, for example, are common in synthesizing heterocyclic compounds, leading to products with significant biological activity. The synthesis of derivatives via cyclocondensation and their evaluation as potential inhibitors of biological targets such as 15-lipoxygenase underline the chemical versatility and potential application of these molecules (Asghari et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystal structure, are critical for understanding their behavior in different environments. The crystal structure of compounds provides insight into their stability and reactivity, aiding in the development of new materials with desired physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the scope of their applications in synthesis and industry. The reaction of triazolo[4,5-d]pyrimidines with C-nucleophiles, for example, highlights the nucleophilic substitution reactions these compounds can undergo, offering pathways to synthesize a wide range of derivatives with varied functional groups (Tanji et al., 1989).
科学的研究の応用
Chemistry and Pharmacology of Pyrimidine Derivatives
Pyrimidine derivatives, including triazolo[4,5-d]pyrimidines, have been extensively studied for their broad range of biological activities. These compounds serve as key precursors for medicinal and pharmaceutical industries due to their bioavailability and synthetic applicability. Research on hybrid catalysts for the synthesis of pyranopyrimidine scaffolds highlights the importance of such structures in developing lead molecules for therapeutic applications (Parmar, Vala, & Patel, 2023). Similarly, the review on regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines discusses the significance of structural orientation in medicinal chemistry, suggesting the potential for such compounds to be tailored for specific therapeutic targets (Mohamed & Mahmoud, 2019).
Therapeutic Applications of Cyclopentane Diols
Cyclopentane-1,2-diol and its derivatives are of interest in dermatology and other therapeutic areas due to their safety, efficacy, and broad spectrum of activity. A comparison of pentane-1,5-diol to other diols used in dermatology underscores its advantages in terms of drug delivery-enhancing potency, pharmaceutical properties, and antimicrobial spectrum, making it an attractive option for pharmaceutical formulations (Jacobsson Sundberg & Faergemann, 2008).
特性
IUPAC Name |
3-(7-chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN5O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHFHASJVWECNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=N1)Cl)N=NN2C3CC(C(C3O)O)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


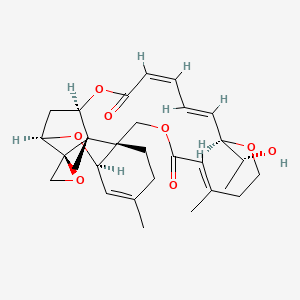
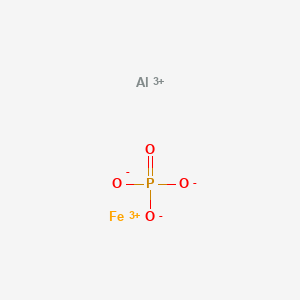
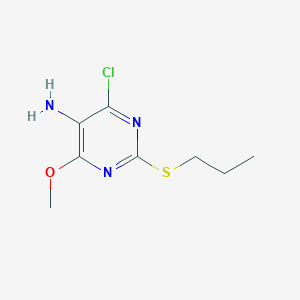
![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)
